molecular formula C14H23N3O B3172665 4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine CAS No. 946736-04-5

4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine

Cat. No.: B3172665
CAS No.: 946736-04-5
M. Wt: 249.35 g/mol
InChI Key: CBIUHNVXMPGTQP-UHFFFAOYSA-N
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Description

4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Scientific Research Applications

4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine typically involves the reaction of 4-ethoxyphenylamine with 1-(2-chloroethyl)-4-ethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the aromatic ring or the piperazine ring, depending on the reagents used.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced forms of the aromatic or piperazine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an antagonist or agonist at these receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
  • 4-[2-(4-Phenyl-piperazin-1-yl)-ethyl]-phenylamine
  • 4-[2-(4-Benzyl-piperazin-1-yl)-ethyl]-phenylamine

Comparison: 4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacological properties and receptor binding affinity. Compared to its methyl, phenyl, and benzyl analogs, the ethyl derivative may exhibit different potency, selectivity, and metabolic stability, making it a valuable compound for specific research and therapeutic applications.

Properties

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-2-16-7-9-17(10-8-16)11-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIUHNVXMPGTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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